![molecular formula C15H18N2O3 B2489568 N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide CAS No. 2361877-24-7](/img/structure/B2489568.png)
N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide, also known as PAC-1, is a small molecule compound that has been developed as a potential anticancer drug. PAC-1 has shown promising results in preclinical studies, indicating its potential for clinical use.
Mécanisme D'action
N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide's mechanism of action involves the activation of procaspase-3, an inactive precursor of the enzyme caspase-3, which plays a key role in apoptosis. N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide binds to procaspase-3 and induces its activation, leading to the cleavage of downstream substrates and ultimately resulting in apoptosis. N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide has also been shown to inhibit the activity of heat shock protein 70, which plays a role in the development of cancer and neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs. N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide has been shown to have neuroprotective effects, including the prevention of neuronal death and the reduction of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide for lab experiments is its relative ease of synthesis and low cost. N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide has also been shown to be stable in solution, making it a reliable candidate for further research. However, one limitation of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide is its poor solubility in water, which may limit its use in certain experiments. Additionally, more research is needed to determine the optimal dosage and administration of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide for clinical use.
Orientations Futures
There are several potential future directions for the research and development of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide. One area of interest is the development of combination therapies using N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide and chemotherapy drugs. Another area of interest is the use of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to determine the optimal dosage and administration of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide for clinical use. Additionally, the development of new analogs and derivatives of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide may lead to the discovery of more potent and selective anticancer and neuroprotective agents.
Méthodes De Synthèse
The synthesis of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide involves the reaction of 3-pyrrolidin-1-yl-prop-2-en-1-one with 2-phenoxyacetyl chloride in the presence of a base such as potassium carbonate. The reaction yields N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide as a white solid with a purity of over 95%. The synthesis method of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide is relatively simple and cost-effective, making it an ideal candidate for further research and development.
Applications De Recherche Scientifique
N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide has been extensively studied for its potential use as an anticancer drug. It has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines, including breast, lung, and colon cancer. N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide has also been shown to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy. In addition to its anticancer properties, N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-14(18)16-12-8-9-17(10-12)15(19)11-20-13-6-4-3-5-7-13/h2-7,12H,1,8-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXVTLKIYYVTBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(C1)C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[7-(4-chlorophenyl)-1-ethyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(3-methylbutyl)acetamide](/img/structure/B2489485.png)
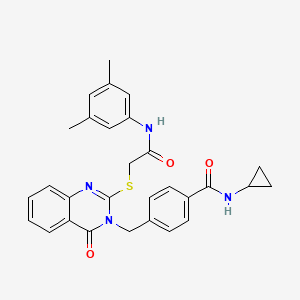
![4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2489490.png)

![6-chloro-N-[1-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2489493.png)
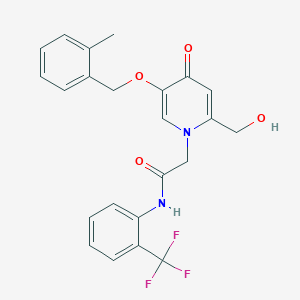
![3-(4-bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2489495.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2489497.png)
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2489498.png)
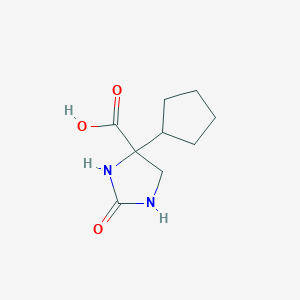
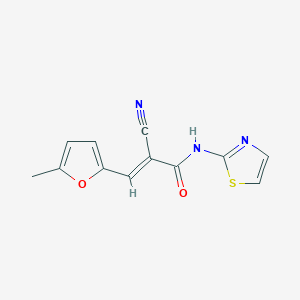
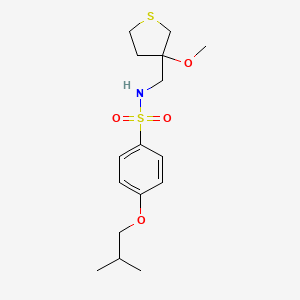
![N-[2-(6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2489506.png)
![2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid](/img/structure/B2489508.png)